2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group at the second position and a dimethylamino-thiophene-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-chlorobenzoic acid, is converted to 2-chlorobenzoyl chloride using thionyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-donating properties.
Material Science: Incorporated into polymers to modify electronic properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions and binding affinities.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting specific functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(dimethylamino
Properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-18(2)13(14-8-5-9-20-14)10-17-15(19)11-6-3-4-7-12(11)16/h3-9,13H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIGPGVKRCABEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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